
Benzyl3-amino-2,2-dimethylazetidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl3-amino-2,2-dimethylazetidine-1-carboxylate is a chemical compound with the molecular formula C13H18N2O2 and a molecular weight of 234.29 g/mol . This compound is known for its unique structure, which includes an azetidine ring, making it a valuable building block in various chemical syntheses and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl3-amino-2,2-dimethylazetidine-1-carboxylate typically involves the reaction of azetidines with benzylamine under controlled conditions. One common method includes the use of dimethylsulfoxonium methylide as a reagent, which facilitates the formation of the azetidine ring . The reaction is often carried out under microwave irradiation using alumina as a solid support to enhance the efficiency and yield of the product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher throughput. The use of continuous flow reactors and advanced catalytic systems can further improve the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Benzyl3-amino-2,2-dimethylazetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The azetidine ring allows for nucleophilic substitution reactions, where different nucleophiles can replace the amino group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce a variety of substituted azetidines.
Wissenschaftliche Forschungsanwendungen
Benzyl3-amino-2,2-dimethylazetidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug development and as a model compound for studying drug interactions.
Industry: The compound’s unique reactivity makes it valuable in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzyl3-amino-2,2-dimethylazetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can undergo ring-opening reactions, which are crucial for its biological activity . These reactions often involve nucleophilic attack on the ring, leading to the formation of reactive intermediates that can interact with various biomolecules.
Vergleich Mit ähnlichen Verbindungen
Benzamides: These compounds share the benzyl group and exhibit similar reactivity in substitution and reduction reactions.
Uniqueness: Benzyl3-amino-2,2-dimethylazetidine-1-carboxylate is unique due to its four-membered azetidine ring, which provides distinct reactivity and stability compared to three-membered aziridines. This makes it particularly valuable in applications requiring specific ring strain and reactivity profiles.
Eigenschaften
Molekularformel |
C13H18N2O2 |
|---|---|
Molekulargewicht |
234.29 g/mol |
IUPAC-Name |
benzyl 3-amino-2,2-dimethylazetidine-1-carboxylate |
InChI |
InChI=1S/C13H18N2O2/c1-13(2)11(14)8-15(13)12(16)17-9-10-6-4-3-5-7-10/h3-7,11H,8-9,14H2,1-2H3 |
InChI-Schlüssel |
VMPUKEZAAKSLSX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(CN1C(=O)OCC2=CC=CC=C2)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


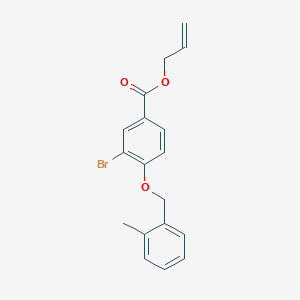
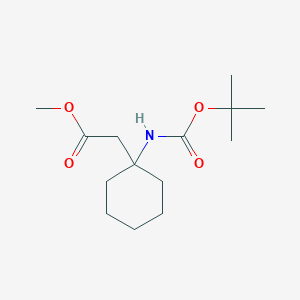
![2-Chloro-N-(5-methyl-2H-[1,2,5]thiadiazolo[2,3-a]pyridin-4-yl)acetamide](/img/structure/B13007416.png)

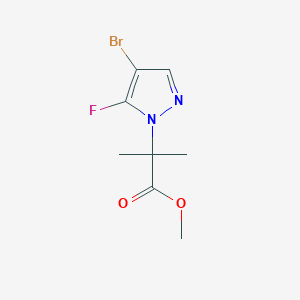

![4-Methylpyrrolo[1,2-a]pyrimidine-8-carboxylicacid](/img/structure/B13007444.png)
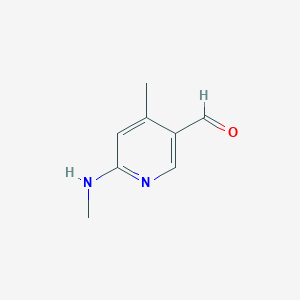
![4-Methyl-1-thia-4,7-diazaspiro[4.4]nonan-3-one](/img/structure/B13007453.png)


![2-Methyl-6,7-dihydro-4H-pyrano[4,3-d]thiazole](/img/structure/B13007469.png)
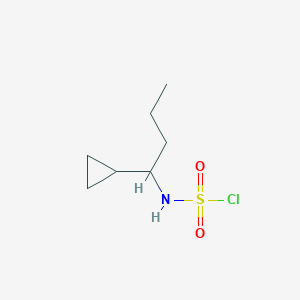
![3-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)butanoic acid](/img/structure/B13007480.png)
